molecular formula C16H21N3OS B2413902 1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)-2,2-dimethyl-1-propanone CAS No. 329935-01-5

1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)-2,2-dimethyl-1-propanone

Cat. No.: B2413902
CAS No.: 329935-01-5
M. Wt: 303.42
InChI Key: VDADFQIVHVIQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)-2,2-dimethyl-1-propanone is a useful research compound. Its molecular formula is C16H21N3OS and its molecular weight is 303.42. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-16(2,3)14(20)13-12(17)10-7-9-8-19(4)6-5-11(9)18-15(10)21-13/h7H,5-6,8,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDADFQIVHVIQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=C(C2=C(S1)N=C3CCN(CC3=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)-2,2-dimethyl-1-propanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

The compound's molecular formula is C12H14N4OSC_{12}H_{14}N_{4}OS, with a molecular weight of approximately 262.33 g/mol. Its structure features a thieno[2,3-b][1,6]naphthyridine core that contributes to its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In vitro Studies : Compounds in this class have shown low micromolar activity against various cancer cell lines. A notable study demonstrated that related compounds inhibited the apurinic/apyrimidinic endonuclease (APE1), a key enzyme involved in DNA repair pathways in cancer cells. This inhibition potentiated the cytotoxic effects of alkylating agents like temozolomide in HeLa cells .

The mechanism by which this compound exerts its biological effects is primarily through the modulation of DNA repair mechanisms. By inhibiting APE1:

  • DNA Repair Inhibition : The inhibition leads to an accumulation of DNA damage in cancer cells, enhancing the effectiveness of chemotherapy agents .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thieno[2,3-b][1,6]naphthyridine structure can significantly impact biological activity. Key findings include:

ModificationEffect on Activity
Substitution at the 3-positionIncreased potency against APE1
Variations in the alkyl side chainAltered pharmacokinetic properties

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on APE1 Inhibitors : A series of thieno[2,3-b][1,6]naphthyridine derivatives were synthesized and tested for APE1 inhibition. The most potent derivatives showed IC50 values in the low micromolar range and enhanced cytotoxicity when combined with DNA-damaging agents .
  • Antitumor Efficacy : Compounds structurally related to this compound were evaluated for their ability to induce apoptosis in cancer cell lines. Results indicated a significant increase in apoptotic markers upon treatment with these compounds .

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